molecular formula C9H13ClN2 B178548 N-(3-Chlorobenzyl)ethane-1,2-diamine CAS No. 102450-75-9

N-(3-Chlorobenzyl)ethane-1,2-diamine

Cat. No. B178548
M. Wt: 184.66 g/mol
InChI Key: WFDIONAMRSWISW-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)ethane-1,2-diamine, or N-CBED, is a chemical compound with a wide range of uses in scientific research. It is an organic amine compound and is used as an intermediate in the synthesis of other chemicals, as well as in the development of new materials. N-CBED is a versatile compound due to its ability to form stable bonds with other chemicals, which makes it a useful tool in the laboratory.

Scientific Research Applications

“N-(3-Chlorobenzyl)ethane-1,2-diamine” has been used in the field of environmental science, specifically for the removal of aluminum ions .

Summary of the Application

This compound has been used to functionalize multiwalled carbon nanotubes (MWCNTs) for the removal of aluminum (III) ions via complexation with eriochrome cyanine R (ECR) indicator .

Methods of Application

A novel adsorbent was fabricated by covalently anchoring N-(3-nitro-benzylidene)-N′-trimethoxysilylpropyl-ethane-1,2-diamine onto MWCNTs . This material was characterized by different techniques such as XRD, SEM, FT-IR, and TGA-DTA . It was then used for the ultrasound-assisted removal of aluminum (III) ions .

Results or Outcomes

The influences of variables such as initial ECR concentration, initial Al3+ ion concentration, adsorbent dosage, and contact time on the efficiency of the removal process were investigated . The equilibrium and kinetics of the adsorption process follow the Langmuir isotherm and pseudo-second-order kinetic model, respectively . From the Langmuir isotherm, the maximum monolayer capacity (qmax) was found to be 46.74 mg g−1 at optimum conditions .

Additionally, it’s worth noting that “N-(3-Chlorobenzyl)ethane-1,2-diamine” is structurally similar to ethylenediamine , which is a widely used building block in chemical synthesis . Ethylenediamine is a chelating ligand , meaning it can bind to metal ions at multiple sites . This property is often utilized in various fields of chemistry, including coordination chemistry .

Summary of the Application

“N-(3-Chlorobenzyl)ethane-1,2-diamine” can act as a ligand in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex . The ability of “N-(3-Chlorobenzyl)ethane-1,2-diamine” to act as a ligand is due to the presence of two amine functional groups in its structure .

Methods of Application

In coordination chemistry, “N-(3-Chlorobenzyl)ethane-1,2-diamine” can bind to a metal atom at two sites, making it a bidentate ligand . This property allows it to form stable coordination complexes with various metal ions .

properties

IUPAC Name

N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIONAMRSWISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608595
Record name N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorobenzyl)ethane-1,2-diamine

CAS RN

102450-75-9
Record name N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AK Shrivastava, S Kumar, PS Sahu… - Parasitology research, 2017 - Springer
Computational approaches to predict structure/function and other biological characteristics of proteins are becoming more common in comparison to the traditional methods in drug …
Number of citations: 11 link.springer.com
RK Mahapatra - Parasitol Res, 2017 - researchgate.net
Computational approaches to predict structure/function and other biological characteristics of proteins are becoming more common in comparison to the traditional methods in drug …
Number of citations: 2 www.researchgate.net
SD Kim, JM Seol - Journal of Environmental Science International, 2012 - koreascience.kr
Novel $ N_2O_2 $ tetradentate ligands, H-3BPD and H-2BPD were synthesized. Hydrochloric acid salts of Br-3BPD, Cl-3BPD, Br-2BPD and Cl-2BPD having Br and Cl substituents at …
Number of citations: 0 koreascience.kr
AJ Bones, L Jossé, C More, CN Miller… - Experimental …, 2019 - Elsevier
Cryptosporidium is a genus of single celled parasites capable of infecting a wide range of animals including humans. Cryptosporidium species are members of the phylum apicomplexa, …
Number of citations: 56 www.sciencedirect.com

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